molecular formula C15H14F2N2O3S B14802275 2-((4-(Difluoromethoxy)phenyl)sulfonyl)isoindolin-5-amine

2-((4-(Difluoromethoxy)phenyl)sulfonyl)isoindolin-5-amine

Cat. No.: B14802275
M. Wt: 340.3 g/mol
InChI Key: JWPHNVWWXWTXLV-UHFFFAOYSA-N
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Description

2-((4-(Difluoromethoxy)phenyl)sulfonyl)isoindolin-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to an isoindolin-5-amine moiety through a sulfonyl linkage. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Difluoromethoxy)phenyl)sulfonyl)isoindolin-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethoxy Phenyl Intermediate: The difluoromethoxy group is introduced onto a phenyl ring through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Sulfonylation: The difluoromethoxy phenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonylated intermediate.

    Coupling with Isoindolin-5-amine: The sulfonylated intermediate is finally coupled with isoindolin-5-amine through a nucleophilic substitution reaction to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Difluoromethoxy)phenyl)sulfonyl)isoindolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-(Difluoromethoxy)phenyl)sulfonyl)isoindolin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-(Difluoromethoxy)phenyl)sulfonyl)isoindolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)phenyl isocyanate
  • 2-(Difluoromethoxy)phenyl isothiocyanate

Uniqueness

2-((4-(Difluoromethoxy)phenyl)sulfonyl)isoindolin-5-amine is unique due to the presence of both the difluoromethoxy and sulfonyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that can be leveraged in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C15H14F2N2O3S

Molecular Weight

340.3 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]sulfonyl-1,3-dihydroisoindol-5-amine

InChI

InChI=1S/C15H14F2N2O3S/c16-15(17)22-13-3-5-14(6-4-13)23(20,21)19-8-10-1-2-12(18)7-11(10)9-19/h1-7,15H,8-9,18H2

InChI Key

JWPHNVWWXWTXLV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1S(=O)(=O)C3=CC=C(C=C3)OC(F)F)C=C(C=C2)N

Origin of Product

United States

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